molecular formula C13H29N3O2 B6225976 tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate CAS No. 2792217-22-0

tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate

Cat. No. B6225976
CAS RN: 2792217-22-0
M. Wt: 259.4
InChI Key:
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Description

Tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate, also known as T-BNE, is an organic compound used in various scientific research applications. It is a tertiary amine, which is a type of amine where all three hydrogen atoms of the nitrogen atom are replaced by alkyl groups. This compound is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has a variety of scientific research applications. It is used in the synthesis of other compounds, such as peptides, antibiotics, and other pharmaceuticals. It is also used in the study of biochemical and physiological effects, such as enzyme activity, cell growth, and signal transduction. In addition, tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate is used in the synthesis of polymers, such as polyurethanes and polycarbonates, and in the study of drug delivery systems.

Mechanism of Action

Tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate is a tertiary amine, which means that it has three alkyl groups attached to the nitrogen atom. These alkyl groups interact with the electron-rich regions of molecules, such as the oxygen atoms of aldehydes and ketones, to form a bond. This bond is known as an amide bond, and it is the basis for the synthesis of other compounds. In addition, tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate can also interact with the electron-rich regions of proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects
tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, such as proteases, phosphatases, and phosphodiesterases. It has also been found to affect the activity of proteins, such as receptors and transcription factors. In addition, tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has been found to affect cell growth and signal transduction pathways.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic, and it has been found to have a variety of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of acids or bases.

Future Directions

The use of tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate in scientific research is still in its early stages. There are many potential future directions for the use of this compound. For example, it could be used to study the effects of drugs on biochemical pathways and physiological processes. In addition, it could be used to develop new drugs and drug delivery systems. It could also be used to study the effects of environmental pollutants on biochemical pathways and physiological processes. Finally, it could be used to develop new polymers and materials for use in a variety of applications.

Synthesis Methods

Tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Wittig reaction requires the use of a base, such as sodium hydroxide, and a strong base, such as t-butyl lithium. The reaction of the phosphonium ylide with the aldehyde or ketone produces an alkene, which is then reacted with a tertiary amine, such as tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves the reaction of tert-butyl carbamate with 3-aminopropyl ethylamine, followed by the addition of 3-chloropropylamine. The resulting intermediate is then reacted with sodium cyanoborohydride to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-aminopropyl ethylamine", "3-chloropropylamine", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-aminopropyl ethylamine in the presence of a suitable solvent and a catalyst to yield the intermediate tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate.", "Step 2: 3-chloropropylamine is added to the reaction mixture and the resulting intermediate is stirred at room temperature for a suitable period of time.", "Step 3: Sodium cyanoborohydride is added to the reaction mixture and the resulting mixture is stirred at room temperature for a suitable period of time to yield the final product, tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate." ] }

CAS RN

2792217-22-0

Product Name

tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate

Molecular Formula

C13H29N3O2

Molecular Weight

259.4

Purity

95

Origin of Product

United States

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